Clomipramine, the 3-chloro analog of imipramine, is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, clomipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, clomipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Clomipramine may be used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component (e.g. depression, schizophrenia, Tourette’s disorder). Unlabeled indications include panic disorder, chronic pain (e.g. central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, neuropathic pain), cataplexy and associated narcolepsy, autistic disorder, trichotillomania, onchophagia, stuttering, premature ejaculation, and premenstrual syndrome. Clomipramine is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine.
Clomipramine is a Tricyclic Antidepressant.
Clomipramine is a tricyclic antidepressant used in the therapy of obsessive-compulsive disorder. Clomipramine can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute liver injury.
Clomipramine is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.
Clomipramine, the 3-chloro analog of imipramine, is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, clomipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, clomipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Clomipramine may be used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component (e.g. depression, schizophrenia, Tourette's disorder). Unlabeled indications include panic disorder, chronic pain (e.g. central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, neuropathic pain), cataplexy and associated narcolepsy, autistic disorder, trichotillomania, onchophagia, stuttering, premature ejaculation, and premenstrual syndrome. Clomipramine is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine.
A tricyclic antidepressant similar to IMIPRAMINE that selectively inhibits the uptake of serotonin in the brain. It is readily absorbed from the gastrointestinal tract and demethylated in the liver to form its primary active metabolite, desmethylclomipramine.
See also: Clomipramine Hydrochloride (has salt form).
Clomipramine
CAS No.: 303-49-1
VCID: VC0524030
Molecular Formula: C19H23ClN2
Molecular Weight: 314.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Clomipramine, sold under the brand name Anafranil among others, is a tricyclic antidepressant (TCA) used in the treatment of various conditions, most notably obsessive-compulsive disorder (OCD), but also other disorders such as hyperacusis, panic disorder, major depressive disorder, trichotillomania, body dysmorphic disorder, and chronic pain . It has been used to treat premature ejaculation and the cataplexy associated with narcolepsy as well . Mechanism of ActionClomipramine works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters essential for maintaining mental balance . It is a strong serotonin reuptake inhibitor and, through its metabolite desmethylclomipramine, acts primarily as a norepinephrine reuptake inhibitor . Additionally, clomipramine affects other receptors, including α1-adrenergic receptors and muscarinic receptors, which contribute to its sedative, hypotensive, and anticholinergic effects . Uses and IndicationsClomipramine is primarily used for treating OCD, where it has shown significant efficacy in reducing obsessive and compulsive symptoms . It is also used for other conditions such as panic disorder, chronic pain, and cataplexy associated with narcolepsy . Table 1: Common Uses of ClomipramineSide Effects and SafetyCommon side effects of clomipramine include dry mouth, constipation, loss of appetite, sleepiness, weight gain, sexual dysfunction, and trouble urinating . Serious side effects can include an increased risk of suicidal behavior in those under 25, seizures, mania, and liver problems . Stopping the medication abruptly can lead to withdrawal symptoms such as headaches, sweating, and dizziness . Table 2: Side Effects of ClomipramineResearch FindingsRecent studies have shown that chronic clomipramine treatment can increase hippocampal volume in rats, which may be linked to its antidepressant effects . This increase in hippocampal volume is associated with reduced expression of inflammatory markers and microglial activation, suggesting a potential neuroprotective role of clomipramine . In clinical settings, clomipramine has been effective in treating OCD, with significant reductions in symptoms observed in both short-term and long-term studies . Intravenous clomipramine has also been used effectively in treatment-resistant cases, showing significant reductions in obsessive-compulsive symptoms . Table 3: Efficacy of Clomipramine in OCD Treatment |
---|---|
CAS No. | 303-49-1 |
Product Name | Clomipramine |
Molecular Formula | C19H23ClN2 |
Molecular Weight | 314.9 g/mol |
IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
Standard InChIKey | GDLIGKIOYRNHDA-UHFFFAOYSA-N |
Impurities | N-[3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-t-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine 3-(3-chloro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine 3-(3,7-dichloro-10,11-dihydro-5H-dibenzol[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine For more Impurities (Complete) data for Clomipramine (11 total), please visit the HSDB record page. |
SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Appearance | Solid powder |
Boiling Point | 160-170 °C at 3.00E-01 mm Hg 160-170 °C at 0.3 mm Hg |
Melting Point | 191.5-192 189.5 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 17321-77-6 (mono-hydrochloride) |
Shelf Life | >3 years if stored properly |
Solubility | 1.44e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Anafranil Chlomipramine Chlorimipramine Clomipramine Clomipramine Hydrochloride Clomipramine Maleate (1:1) Clomipramine Monohydrochloride Hydiphen Hydrochloride, Clomipramine Monohydrochloride, Clomipramine |
Vapor Pressure | 4.07X10-7 mm Hg at 25 °C (est) |
Reference | 1: Yildirim EA, Hacioglu Yildirim M, Carpar E, Sarac I. Clomipramine trial for treatment-resistant persistent genital arousal disorder: a case series. J Psychosom Obstet Gynaecol. 2017 Dec;38(4):260-267. doi: 10.1080/0167482X.2017.1296427. Epub 2017 Mar 3. PubMed PMID: 28635538. 2: Brown JT, Schneiderhan M, Eum S, Bishop JR. Serum clomipramine and desmethylclomipramine levels in a CYP2C19 and CYP2D6 intermediate metabolizer. Pharmacogenomics. 2017 May;18(7):601-605. doi: 10.2217/pgs-2017-0015. Epub 2017 May 4. Review. PubMed PMID: 28470111. 3: Hatalova H, Radostova D, Pistikova A, Vales K, Stuchlik A. Detrimental effect of clomipramine on hippocampus-dependent learning in an animal model of obsessive-compulsive disorder induced by sensitization with d2/d3 agonist quinpirole. Behav Brain Res. 2017 Jan 15;317:210-217. doi: 10.1016/j.bbr.2016.09.042. Epub 2016 Sep 19. PubMed PMID: 27659555. 4: Varigonda AL, Jakubovski E, Bloch MH. Systematic Review and Meta-Analysis: Early Treatment Responses of Selective Serotonin Reuptake Inhibitors and Clomipramine in Pediatric Obsessive-Compulsive Disorder. J Am Acad Child Adolesc Psychiatry. 2016 Oct;55(10):851-859.e2. doi: 10.1016/j.jaac.2016.07.768. Epub 2016 Aug 4. Review. PubMed PMID: 27663940. 5: Gellén B, Völgyi K, Györffy BA, Darula Z, Hunyadi-Gulyás É, Baracskay P, Czurkó A, Hernádi I, Juhász G, Dobolyi Á, Kékesi KA. Proteomic investigation of the prefrontal cortex in the rat clomipramine model of depression. J Proteomics. 2017 Feb 5;153:53-64. doi: 10.1016/j.jprot.2016.06.027. Epub 2016 Jun 29. PubMed PMID: 27371348. 6: Ter Horst PG, Proost JH, Smit JP, Vries MT, de Jong-van de Berg LT, Wilffert B. Pharmacokinetics of clomipramine during pregnancy. Eur J Clin Pharmacol. 2015 Dec;71(12):1493-500. doi: 10.1007/s00228-015-1944-6. Epub 2015 Sep 29. PubMed PMID: 26416100. 7: Karameh WK, Khani M. Intravenous Clomipramine for Treatment-Resistant Obsessive-Compulsive Disorder. Int J Neuropsychopharmacol. 2015 Jul 28;19(2). pii: pyv084. doi: 10.1093/ijnp/pyv084. PubMed PMID: 26221004; PubMed Central PMCID: PMC4772819. 8: Marcourakis T, Bernik MA, Lotufo Neto F, Gedanke Shavitt R, Gorenstein C. Clomipramine demethylation rate is important on the outcome of obsessive-compulsive disorder treatment. Int Clin Psychopharmacol. 2015 Jan;30(1):43-8. doi: 10.1097/YIC.0000000000000050. PubMed PMID: 25279584. |
PubChem Compound | 2801 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume